An In-Depth Technical Guide to N-Methoxy-N-methylformamide: Properties, Synthesis, and Applications
An In-Depth Technical Guide to N-Methoxy-N-methylformamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Reagent in Modern Synthesis
In the landscape of contemporary organic synthesis, the pursuit of efficient and selective methodologies is paramount. Among the arsenal of reagents available to the modern chemist, N-methoxy-N-methylamides, commonly known as Weinreb amides, have established themselves as exceptionally versatile intermediates. This guide focuses on a fundamental member of this class: N-Methoxy-N-methylformamide. While seemingly simple in structure, this compound embodies the key attributes that make Weinreb amides indispensable for the controlled formation of carbon-carbon bonds and the synthesis of carbonyl compounds. This document aims to provide a comprehensive technical overview of N-Methoxy-N-methylformamide, consolidating its known physical and chemical properties, outlining synthetic strategies, and exploring its applications, particularly in the context of acylation reactions. By offering a detailed examination of this reagent, we endeavor to equip researchers and professionals in drug development and other scientific disciplines with the knowledge to effectively harness its synthetic potential.
Core Molecular and Physical Characteristics
| Identifier | Value | Source |
| IUPAC Name | N-methoxy-N-methylformamide | PubChem[1][2] |
| CAS Number | 32117-82-1 | PubChem[1][2] |
| Molecular Formula | C₃H₇NO₂ | PubChem[1][2] |
| Molecular Weight | 89.09 g/mol | PubChem[1][2] |
| Predicted Boiling Point | 70.3 ± 23.0 °C | - |
| Computed XLogP3 | -0.2 | PubChem[1][2] |
Spectroscopic Profile: A Window into Molecular Structure
Spectroscopic analysis is fundamental to the characterization and purity assessment of any chemical compound. While a comprehensive, experimentally verified spectroscopic dataset for N-Methoxy-N-methylformamide is not consistently reported, we can infer its expected spectral features based on its structure and data from closely related analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of N-methoxy-N-methylamides can exhibit interesting features due to restricted rotation around the amide C-N bond, potentially leading to the observation of rotamers at room temperature. This phenomenon can result in the broadening of signals for the N-methyl and O-methyl groups.
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¹H NMR: The proton NMR spectrum is expected to show three singlet signals:
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One for the formyl proton (CHO), anticipated to be the most downfield.
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One for the N-methyl protons (N-CH₃).
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One for the O-methyl protons (O-CH₃). Due to the potential for rotational isomers, the signals for the N-CH₃ and O-CH₃ groups might appear as broad singlets or even as two distinct sets of signals at room temperature. Variable temperature NMR studies on related N-methoxy-N-methyl benzamides have demonstrated the coalescence of such signals at elevated temperatures as the rate of rotation around the C-N bond increases.
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¹³C NMR: The carbon NMR spectrum should display three distinct resonances corresponding to:
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The carbonyl carbon (C=O).
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The N-methyl carbon (N-CH₃).
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The O-methyl carbon (O-CH₃). Similar to the ¹H NMR, the signals for the N-methyl and O-methyl carbons may be broadened due to restricted rotation.
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Infrared (IR) Spectroscopy
The IR spectrum of N-Methoxy-N-methylformamide will be dominated by the characteristic absorption of the amide carbonyl group.
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C=O Stretch: A strong absorption band is expected in the region of 1660-1680 cm⁻¹ , which is characteristic of the carbonyl stretching vibration in tertiary amides.
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C-N Stretch: A band corresponding to the C-N stretching vibration is expected around 1350-1450 cm⁻¹ .
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C-H Stretch: Aliphatic C-H stretching vibrations from the methyl groups will appear in the region of 2800-3000 cm⁻¹ .
Chemical Properties and Synthetic Utility
The chemical reactivity of N-Methoxy-N-methylformamide is defined by its identity as a Weinreb amide. This functionality provides a stable and versatile platform for a variety of chemical transformations, most notably in the synthesis of aldehydes and ketones.
The Weinreb Amide: A Stable Intermediate for Ketone and Aldehyde Synthesis
The key feature of the N-methoxy-N-methylamide group is its ability to react with organometallic reagents (such as Grignard reagents or organolithiums) to form a stable, chelated tetrahedral intermediate. This intermediate is resistant to collapse and further reaction with another equivalent of the organometallic reagent, thus preventing the over-addition that is often problematic with other acylating agents like esters or acid chlorides. Upon acidic workup, this stable intermediate readily hydrolyzes to afford the corresponding ketone or aldehyde in high yield.
N-Methoxy-N-methylformamide as a Formylating Agent
Specifically, N-Methoxy-N-methylformamide serves as a precursor for the introduction of a formyl group (CHO). Reaction with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) followed by acidic workup yields the corresponding aldehyde (R-CHO). This provides a reliable and high-yielding alternative to other formylation methods which may suffer from side reactions or require harsh conditions.
Synthesis of N-Methoxy-N-methylformamide
N-Methoxy-N-methylformamide is not as commonly commercially available as other Weinreb amides derived from carboxylic acids. However, it can be synthesized in the laboratory through several established methods for amide formation. A general and reliable approach involves the coupling of a suitable formylating agent with N,O-dimethylhydroxylamine.
General Synthetic Protocol
A common strategy for the synthesis of Weinreb amides involves the activation of a carboxylic acid, or in this case, formic acid, followed by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. Due to the high reactivity of formic acid derivatives, milder coupling agents are often preferred. An alternative and often more convenient method involves the use of a mixed anhydride or an activated ester of formic acid.
Experimental Protocol: Synthesis via a Mixed Anhydride
This protocol is a generalized procedure based on common methods for Weinreb amide synthesis and should be optimized for specific laboratory conditions.
Materials:
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Formic acid
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Ethyl chloroformate
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N,O-dimethylhydroxylamine hydrochloride
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Triethylamine (or another suitable base)
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Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve formic acid (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
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Formation of the Mixed Anhydride: Slowly add triethylamine (1.1 equivalents) to the cooled solution, followed by the dropwise addition of ethyl chloroformate (1.05 equivalents). Stir the reaction mixture at 0 °C for 1-2 hours.
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Addition of N,O-dimethylhydroxylamine: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM and add triethylamine (1.2 equivalents). Stir for 15-30 minutes at room temperature to generate the free amine.
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Coupling Reaction: Cool the suspension of the free amine to 0 °C and add it to the mixed anhydride solution via cannula. Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel to yield N-Methoxy-N-methylformamide.
Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for N-Methoxy-N-methylformamide is not widely available, general precautions for handling formamide derivatives should be strictly followed. Many formamides are considered to be toxic, and some are suspected teratogens.
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Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
N-Methoxy-N-methylformamide, as a fundamental Weinreb amide, holds significant potential as a versatile formylating agent in organic synthesis. Its ability to deliver a formyl group in a controlled and high-yielding manner makes it a valuable tool for the synthesis of aldehydes, which are key building blocks in the pharmaceutical and fine chemical industries. While the availability of extensive experimental data for this specific compound is currently limited, its chemical behavior can be reliably predicted based on the well-established chemistry of Weinreb amides. As the demand for more efficient and selective synthetic methods continues to grow, it is anticipated that the utility of N-Methoxy-N-methylformamide and related reagents will become increasingly recognized and exploited. Further research into its specific reaction scope and the development of more detailed characterization data will undoubtedly contribute to its broader application in complex molecule synthesis.
References
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PubChem. N-methoxy-N-methylformamide. National Center for Biotechnology Information. [Link]
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Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]
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PubChem. N-Methoxymethyl-N-methylformamide. National Center for Biotechnology Information. [Link]
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Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc. [Link]
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A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. [Link]
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The Chemistry Behind N-Methylformamide: Properties and Synthesis. [Link]
